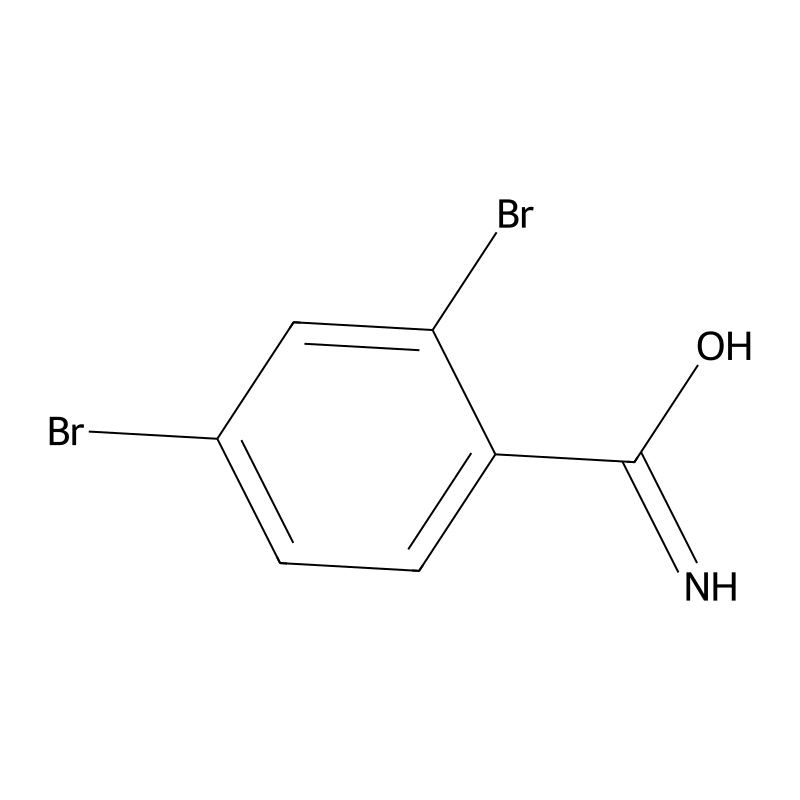2,4-Dibromobenzamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Weed Control
Scientific Field: Agronomy, Weed Science
Summary of Application: 2,4-D is used as a herbicide for controlling weeds in agronomic crops.
Methods of Application: The herbicide is applied at different rates and timings to control weed growth.
Results or Outcomes: The application of 2,4-D can lead to crop injury, reductions in vine growth, and yield loss, especially at higher rates and when applied during early-season vegetative growth.
Plant Growth Regulation
Scientific Field: Horticulture
Summary of Application: 2,4-D is used as a plant growth regulator in radish (Raphanus sativus L.).
Methods of Application: The plant growth regulators IBA and 2,4-D are applied individually in different concentrations; IBA (2 ppm and 4 ppm) and 2,4-D (2 ppm and 4 ppm).
2,4-Dibromobenzamide is an organic compound with the molecular formula and a molecular weight of 293.94 g/mol. It is characterized by the presence of two bromine atoms attached to the benzene ring at positions 2 and 4, along with an amide functional group. The compound is recognized for its unique reactivity due to the halogen substituents, which enhance its potential applications in various fields, including medicinal chemistry and material science.
- Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. This allows for the introduction of diverse functional groups, enhancing the compound's versatility.
- Oxidation and Reduction: The amino group within the compound can undergo oxidation or reduction, leading to different derivatives that may possess unique properties.
- Condensation Reactions: The compound can react with aldehydes or ketones to form imine derivatives via condensation reactions, expanding its utility in synthetic organic chemistry.
Common Reagents and Conditions- N-Bromosuccinimide: Often used for bromination reactions.
- Chloroform-Carbon Tetrachloride Mixture: Common solvent for bromination processes.
- Boric Acid: Utilized as a catalyst in condensation reactions.
Research indicates that 2,4-dibromobenzamide exhibits significant biological activity, particularly as a potential inhibitor of Factor Xa, an essential enzyme in the blood coagulation cascade. By inhibiting this enzyme, the compound may prevent thrombin formation, thus playing a role in anticoagulation therapies. Its ability to interact with biological targets makes it a subject of interest in medicinal chemistry.
The synthesis of 2,4-dibromobenzamide typically involves:
- Bromination of 2-Aminobenzamide: A common method includes using N-bromosuccinimide in a chloroform-carbon tetrachloride mixture at room temperature for several hours. This reaction selectively introduces bromine atoms at the 2 and 4 positions on the benzene ring.
- Scaling Up for Industrial Production: In industrial settings, similar bromination techniques are employed but are optimized for larger-scale production. Environmentally friendly catalysts and solvents are preferred to minimize waste and reduce environmental impact during synthesis.
2,4-Dibromobenzamide has various applications across multiple fields:
- Chemical Research: Used as a building block for synthesizing more complex molecules.
- Pharmaceutical Development: Investigated for its potential therapeutic applications due to its biological activity.
- Material Science: Employed in the synthesis of polymers and other materials where halogenated compounds are advantageous.
Studies focusing on the interactions of 2,4-dibromobenzamide with biological systems have highlighted its role as a Factor Xa inhibitor. This mechanism of action involves binding to the active site of the enzyme, effectively blocking its function and thereby influencing coagulation pathways. Such interactions underscore its potential utility in developing anticoagulant drugs.
Several compounds share structural similarities with 2,4-dibromobenzamide. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Amino-5-bromobenzamide | Contains one bromine atom; less reactive than dibrominated counterpart. | |
| 2-Aminobenzamide | Parent compound without halogenation; serves as a reference point. | |
| 4-Bromobenzamide | Contains only one bromine atom at position 4; less versatile than dibrominated version. |
Uniqueness
The uniqueness of 2,4-dibromobenzamide lies in its dual bromination, which significantly enhances its reactivity compared to mono-brominated or non-halogenated counterparts. This feature provides additional sites for further functionalization, making it a versatile compound suitable for various chemical and biological applications.








